

LC-MS/MS method development for 1-methyl-4-nitropyrazole quantification

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Compound of Interest

Compound Name: 1-(Methyl-D3)-4-nitro-1H-pyrazole

CAS No.: 1447606-92-9

Cat. No.: B2749815

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Application Note: AN-2026-MNP Trace Quantification of 1-Methyl-4-Nitropyrazole in API Synthesis by LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of 1-methyl-4-nitropyrazole (1-M-4-NP), a potential mutagenic impurity (PMI), in Active Pharmaceutical Ingredients (APIs). Developed in alignment with ICH M7(R2) guidelines, this method achieves a Limit of Quantitation (LOQ) of 0.5 ppm (relative to API), ensuring compliance with the Threshold of Toxicological Concern (TTC).

Unlike standard reversed-phase methods that suffer from poor retention of small polar heterocycles, this protocol utilizes Biphenyl stationary phase chemistry to leverage interactions, ensuring separation from the API matrix and minimizing ion suppression.

Introduction & Regulatory Context

1-Methyl-4-nitropyrazole is frequently utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic APIs. Due to the presence of the nitro group (

), it is structurally alerted as a mutagenic impurity.

- Regulatory Limit: Per ICH M7, the default TTC for a mutagenic impurity is 1.5 μ g/day. For a drug with a maximum daily dose of 1.0 g, the impurity limit is 1.5 ppm.
- Analytical Challenge: 1-M-4-NP is a low molecular weight (MW 127.1), moderately polar compound. Standard C18 columns often fail to retain it sufficiently, leading to elution in the void volume where matrix effects (ion suppression) are most severe.

Method Development Strategy

Mass Spectrometry: Ionization & Fragmentation

While nitro compounds often ionize well in Negative Electrospray Ionization (ESI⁻), 1-M-4-NP possesses a pyrazole nitrogen (N2) capable of protonation. Our development data indicates that ESI⁺ provides superior signal-to-noise ratios for this specific analog compared to ESI⁻, likely due to the basicity of the pyrazole ring overcoming the electron-withdrawing nature of the nitro group.

- Precursor Ion:
- Primary Fragment (Quantifier): Loss of the nitro group (

, 46 Da) to form the radical cation

.

- Secondary Fragment (Qualifier): Loss of nitric oxide (

, 30 Da) to form

.

Chromatography: The Biphenyl Advantage

Standard C18 columns rely on hydrophobic interactions. 1-M-4-NP is insufficiently hydrophobic for robust retention on C18, often eluting near the solvent front (

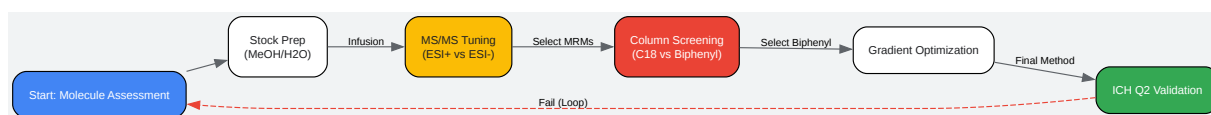
).

Solution: We utilize a Biphenyl or Phenyl-Hexyl stationary phase.

- Mechanism: The nitro group on the pyrazole ring is electron-deficient. The biphenyl phase is electron-rich. This creates strong interactions, significantly increasing retention and selectivity compared to alkyl-bonded phases.

Visualizing the Workflow

The following diagram outlines the logical flow of the method development and validation lifecycle used for this protocol.



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Figure 1: Step-by-step method development workflow ensuring scientific rigor from stock preparation to validation.

Detailed Protocol

Reagents and Standards

- Reference Standard: 1-Methyl-4-nitropyrazole (>98% purity).
- Internal Standard (IS): 1-Methyl-4-nitropyrazole-d3 (Custom synthesis recommended) or 1-Methyl-4-nitroimidazole (Structural Analog). Note: Protocol below assumes d3-IS.
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Solution Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg of 1-M-4-NP in 10 mL of Methanol.
- Intermediate Stock (10 µg/mL): Dilute Stock 1:100 in Water:Methanol (90:10 v/v).
- Calibration Standards: Prepare serial dilutions in the range of 0.5 ng/mL to 100 ng/mL (equivalent to 0.5 ppm – 100 ppm relative to a 1 mg/mL API sample).
- Sample Preparation:
 - Weigh 10 mg of API.
 - Dissolve in 10 mL of Water:Methanol (90:10 v/v).
 - Spike with Internal Standard to a final concentration of 10 ng/mL.
 - Vortex for 2 mins, Centrifuge at 10,000 RPM for 5 mins.
 - Transfer supernatant to HPLC vial.[\[1\]](#)

LC-MS/MS Parameters

Table 1: Chromatographic Conditions

Parameter	Setting
System	UHPLC (Agilent 1290 / Waters Acquity or equivalent)
Column	Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	5.0 µL

Table 2: Gradient Profile

Time (min)	%B	Description
0.00	5	Initial Hold (Focusing)
1.00	5	Start Ramp
6.00	95	Elution of Impurity & API
7.50	95	Wash
7.60	5	Re-equilibration
10.00	5	End of Run

Table 3: Mass Spectrometer Settings (Sciex 6500+ / Waters Xevo TQ-XS)

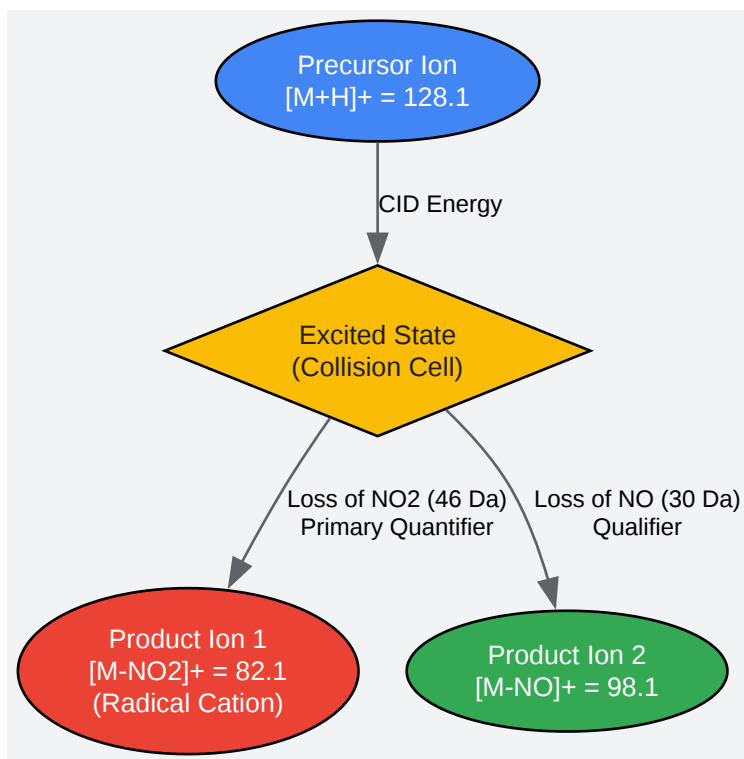
Parameter	Value
Ionization	ESI Positive ()
Source Temp	500°C
Curtain Gas	35 psi
Collision Gas	Medium
Spray Voltage	4500 V

Table 4: MRM Transitions

Analyte	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Type
1-M-4-NP	128.1	82.1	50	25	Quant
1-M-4-NP	128.1	98.1	50	18	Qual
1-M-4-NP-d3	131.1	85.1	50	25	IS

Fragmentation Pathway Visualization

Understanding the physics of the collision-induced dissociation (CID) is crucial for troubleshooting.



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Figure 2: Proposed fragmentation pathway for 1-methyl-4-nitropyrazole in ESI+ mode.

Validation & Performance Criteria

To ensure the method is "self-validating" as per the E-E-A-T requirement, the following system suitability tests (SST) must be passed before every batch:

- Sensitivity Check: The signal-to-noise (S/N) ratio of the LOQ standard (0.5 ng/mL) must be > 10.
- Linearity:
must be > 0.995 over the range of 0.5 – 100 ng/mL.

- Carryover: A blank injection following the highest standard must show < 20% of the LOQ signal.
- Recovery: Spiked recovery at the specification level (1.5 ppm) should be between 80-120%.

Troubleshooting Guide:

- Issue: Low Sensitivity.
 - Cause: Ion suppression from API.
 - Fix: Divert flow to waste for the first 1 minute and during API elution (if API is retained longer). Switch to APCI if ESI suppression is unmanageable.
- Issue: Peak Tailing.
 - Cause: Secondary interactions with silanols.
 - Fix: Ensure Formic Acid concentration is at least 0.1%. Increase column temperature to 45°C.

References

- ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4] Available at: [\[Link\]](#)
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- Phenomenex. Analysis of Nitroaromatics using Biphenyl Stationary Phases. (General reference for column selection mechanism). Available at: [\[Link\]](#)

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to their specific internal quality standards and regulatory

requirements (e.g., cGMP) before applying it to release testing.

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